

(2-(Methylamino)phenyl)methanol chemical properties and structure

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Compound of Interest

Compound Name: (2-(Methylamino)phenyl)methanol

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An In-depth Technical Guide to (2-(Methylamino)phenyl)methanol

This technical guide provides a comprehensive overview of the chemical properties, structure, and safety information for **(2-(Methylamino)phenyl)methanol**. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

(2-(Methylamino)phenyl)methanol, also known as 2-(methylamino)benzyl alcohol, is an aromatic amino alcohol. Its structure consists of a benzene ring substituted with a hydroxymethyl group and a methylamino group at the ortho position.

Table 1: Structural and Identification Data for **(2-(Methylamino)phenyl)methanol**

Identifier	Value
IUPAC Name	[2-(methylamino)phenyl]methanol[1]
Synonyms	2-(Methylamino)benzyl alcohol, o-(Methylamino)benzyl alcohol
CAS Number	29055-08-1
Molecular Formula	C ₈ H ₁₁ NO[1]
SMILES	CNC1=CC=CC=C1CO[1]
InChI	InChI=1S/C8H11NO/c1-9-8-5-3-2-4-7(8)6-10/h2-5,9-10H,6H2,1H3[1]
InChIKey	ZWIBBLPQTVLYKW-UHFFFAOYSA-N[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **(2-(Methylamino)phenyl)methanol** are limited in publicly available literature. The following table summarizes the available computed and experimental data.

Table 2: Physicochemical Properties of **(2-(Methylamino)phenyl)methanol**

Property	Value	Notes
Molecular Weight	137.18 g/mol [1]	
Appearance	Yellow to brown solid	From supplier data
Melting Point	Not available	Experimental data not found
Boiling Point	284.1 °C at 760 mmHg	Predicted value
Solubility	Not available	Experimental data not found
logP	1.5[1]	Computed value
Hydrogen Bond Donor Count	2[1]	Computed value
Hydrogen Bond Acceptor Count	2	Computed value
Rotatable Bond Count	2	Computed value

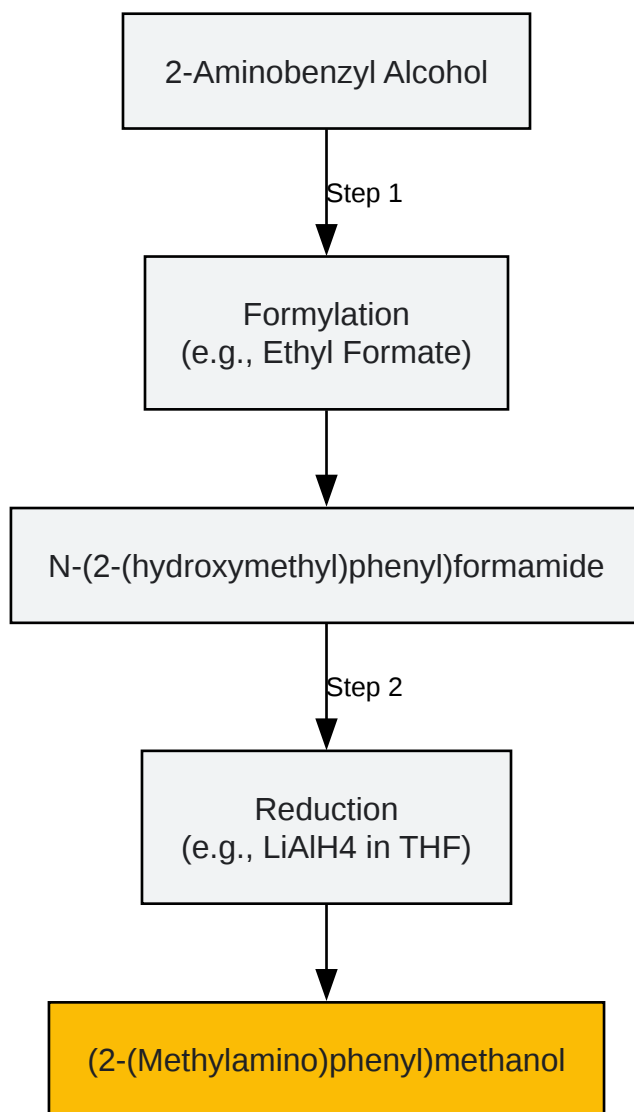
Synthesis and Characterization

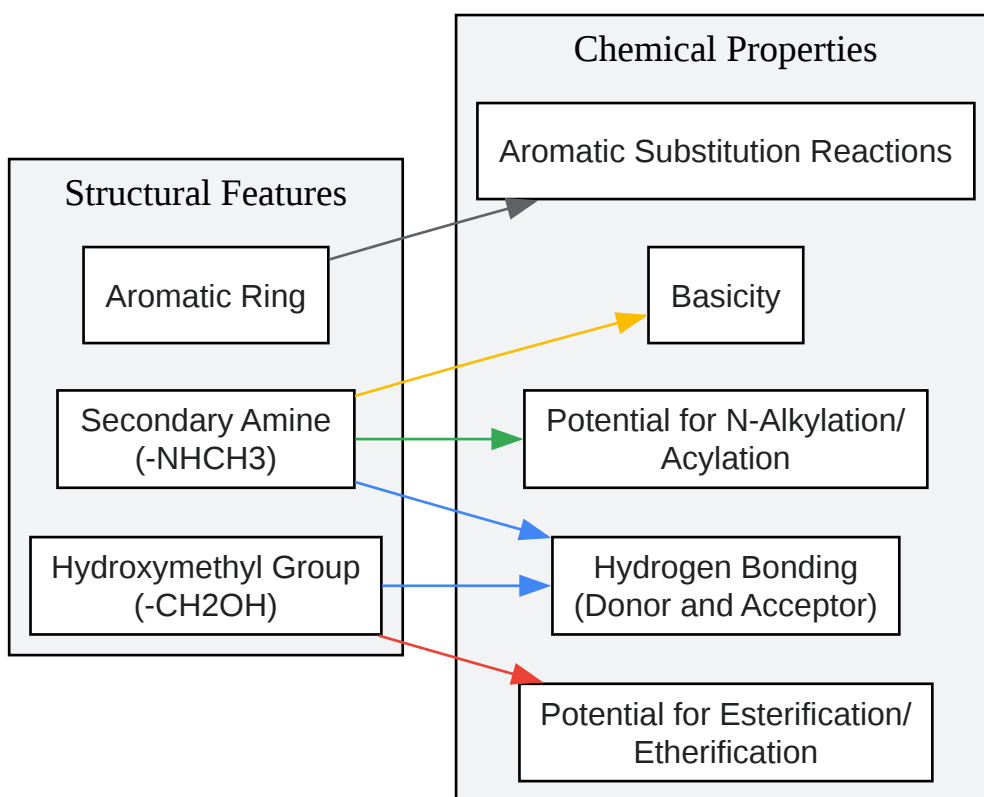
While specific, detailed experimental protocols for the synthesis of **(2-(Methylamino)phenyl)methanol** are not readily available in the cited literature, a plausible synthetic route can be proposed based on standard organic chemistry transformations.

Theoretical Synthesis Pathway:

A common method for the synthesis of N-methylamines is the reductive amination of a corresponding aldehyde or the reduction of an amide. A plausible two-step synthesis could involve the formylation of 2-aminobenzyl alcohol followed by reduction.

Experimental Workflow: Theoretical Synthesis





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References

- 1. (2-(Methylamino)phenyl)methanol | C₈H₁₁NO | CID 295953 - PubChem [pubchem.ncbi.nlm.nih.gov]
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